9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene-oxazinone scaffold. Its structure includes a 2-methoxyethyl substituent at position 9, a 2-methoxyphenyl group at position 3, and a trifluoromethyl group at position 2.
Properties
IUPAC Name |
9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO5/c1-28-10-9-26-11-15-17(30-12-26)8-7-14-19(27)18(13-5-3-4-6-16(13)29-2)21(22(23,24)25)31-20(14)15/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXYZLKLKVRTKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4OC)C(F)(F)F)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features suggest a range of possible interactions with biological systems, which may lead to therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound includes:
- A chromeno core fused with an oxazine ring.
- Functional groups such as methoxyethyl , methoxyphenyl , and a trifluoromethyl group.
This combination of features contributes to its unique reactivity and biological profile.
Biological Activity
Research into the biological activity of this compound has focused on several key areas:
Anticancer Activity
Studies have indicated that derivatives of oxazines, including those similar to the compound , exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and growth.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies on related compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The presence of the trifluoromethyl group is believed to enhance lipophilicity, improving membrane permeability and thus increasing antimicrobial efficacy.
Neuroprotective Effects
Recent research has explored the neuroprotective capabilities of oxazine derivatives. Compounds with similar frameworks have been shown to exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Studies
Several case studies highlight the biological activities of compounds closely related to this compound:
- Anticancer Study : A study published in Medicinal Chemistry evaluated a series of oxazine derivatives for their anticancer activity against breast cancer cell lines. The results indicated that certain modifications to the oxazine structure significantly improved cytotoxicity (IC50 values < 10 μM) compared to controls .
- Antimicrobial Evaluation : Research conducted on related compounds demonstrated broad-spectrum antimicrobial activity. One derivative exhibited an MIC (Minimum Inhibitory Concentration) of 5 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
- Neuroprotection in vitro : In a neuroprotective study, an oxazine derivative was tested for its ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. The compound showed a reduction in cell death by 40% at a concentration of 25 μM .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : The interaction with specific receptors may trigger intracellular signaling cascades that lead to apoptosis in cancer cells.
- DNA Intercalation : Some studies suggest that oxazine derivatives can intercalate DNA, disrupting replication and transcription processes critical for cancer cell survival.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other known compounds:
| Compound Name | Structure Features | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | Oxazine derivative | Anticancer | <10 |
| Compound B | Similar oxazine | Antimicrobial | 5 |
| Compound C | Related structure | Neuroprotective | 25 |
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate antioxidant capacity.
Table 1: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 1.37 times higher | Yes |
| Compound B | 1.35 times higher | Yes |
| 9-(2-methoxyethyl)... | TBD | TBD |
The results suggest that certain derivatives of this compound may surpass ascorbic acid in antioxidant activity, indicating potential utility in preventing oxidative stress-related diseases.
Anticancer Activity
The anticancer properties of this compound have been investigated using various cancer cell lines. Notably, studies have shown that derivatives demonstrate cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| U-87 | 19.6 ± 1.5 | 9-(2-methoxyethyl)... |
| MDA-MB-231 | TBD | TBD |
The compound exhibited a significantly lower IC50 value against U-87 cells compared to MDA-MB-231 cells, indicating higher sensitivity and potential therapeutic applications in glioblastoma treatment.
Antioxidant Screening
A study evaluating multiple derivatives of oxazines found that the introduction of specific functional groups significantly enhanced radical scavenging activity. This highlights the importance of structural modifications in optimizing antioxidant properties.
Anticancer Efficacy
Another study highlighted the efficacy of oxazine derivatives against various cancer cell lines. Some compounds showed more than twice the activity compared to standard chemotherapeutics, suggesting a promising avenue for developing new anticancer agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position Variations
Compound 1: 9-(2-Methoxyethyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Key Difference : The methoxy group on the phenyl ring is at position 4 instead of position 2.
- This positional isomerism could influence metabolic stability or solubility .
Compound 2: 3-(3,4-Dimethoxyphenyl)-9-(4-hydroxypentyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
- Key Difference : A 3,4-dimethoxyphenyl group replaces the 2-methoxyphenyl, and a hydroxylated pentyl chain substitutes the 2-methoxyethyl group.
- Impact : The additional methoxy group increases polarity, while the hydroxylated side chain improves water solubility. These modifications may enhance bioavailability but reduce membrane permeability .
Halogen-Substituted Derivatives
Compound 3: 9-(4-Fluorobenzyl)-2-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Key Difference : A 4-fluorobenzyl group replaces the 2-methoxyethyl substituent.
- Impact : Fluorine’s electronegativity and small size enhance metabolic stability and binding affinity to hydrophobic pockets in enzymes. This derivative demonstrated antiviral activity against tobacco mosaic virus (TMV) with an IC₅₀ of 52 μM .
Compound 4: 9-(4-Chlorobenzyl)-2-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Key Difference : A chloro substituent replaces fluorine.
- Impact : Chlorine’s larger size and polarizability may improve π-π stacking interactions, but its higher molecular weight could reduce solubility. This compound showed slightly lower antiviral activity (IC₅₀: 68 μM) compared to the fluoro analog .
Hydroxylated and Methylated Analogs
Compound 5: 3-(3,4-Dimethoxyphenyl)-9-(2-hydroxyethyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
- Key Difference : A 2-hydroxyethyl group and methyl substituent are introduced.
- Impact: The hydroxyl group enables hydrogen bonding with biological targets, while the methyl group increases lipophilicity. This compound exhibited moderate antitrypanosomal activity (IC₅₀: 12 μM) in vitro .
Compound 6: 9-(2-((N,N-Dimethylamino)methyl)ferrocenemethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
- Key Difference : A ferrocenyl moiety replaces the methoxyethyl group.
- Impact : The redox-active ferrocene unit enhances antiparasitic activity via reactive oxygen species (ROS) generation. This compound displayed potent antimalarial activity (IC₅₀: 0.8 μM) against Plasmodium falciparum .
Data Table: Structural and Functional Comparison
Computational and Structural Insights
- SHELX Software: Used for crystallographic refinement of related chromeno-oxazinones, ensuring accurate structural determination .
- Graph Isomorphism Networks (GIN) : Applied to compare molecular graphs, highlighting similarities in scaffold topology and substituent effects between analogs .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
